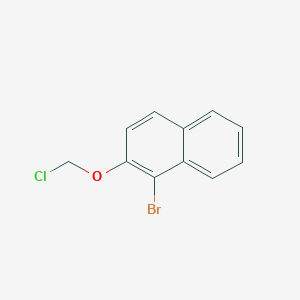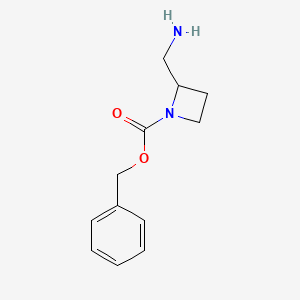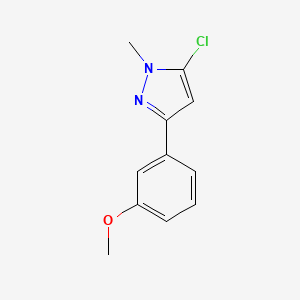
1-Bromo-2-(chloromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(chloromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the first position and a chloromethoxy group at the second position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-(chloromethoxy)naphthalene can be synthesized through a multi-step process involving the bromination and chloromethoxylation of naphthalene. The bromination of naphthalene typically involves the reaction of naphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide . The resulting 1-bromonaphthalene can then be subjected to chloromethoxylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(chloromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, forming nitrile derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinone derivatives.
Reduction Reactions: The chloromethoxy group can be reduced to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nitrile Derivatives: Formed through substitution reactions.
Naphthoquinone Derivatives: Formed through oxidation reactions.
Hydroxyl Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
1-Bromo-2-(chloromethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(chloromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The bromine and chloromethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-Bromo-2-(chloromethoxy)naphthalene is unique due to the presence of both bromine and chloromethoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to other similar compounds. The chloromethoxy group, in particular, provides additional sites for chemical modification and derivatization, enhancing its versatility in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H8BrClO |
|---|---|
Poids moléculaire |
271.54 g/mol |
Nom IUPAC |
1-bromo-2-(chloromethoxy)naphthalene |
InChI |
InChI=1S/C11H8BrClO/c12-11-9-4-2-1-3-8(9)5-6-10(11)14-7-13/h1-6H,7H2 |
Clé InChI |
RUYCEBGDDBQHAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)





![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)


![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B13686875.png)

![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)
